Lipophilicity Window That Avoids the Sub‑Optimal logP of the Unsubstituted Core While Staying Below the High logP of Celecoxib
The target compound displays a calculated octanol‑water partition coefficient (clogP) of approximately 1.8 ± 0.3, positioning it in the narrow range associated with favorable passive permeability and aqueous solubility . This value is substantially higher than the measured logP of 0.58 for the core scaffold methyl 4‑sulfamoylbenzoate (CAS 22808‑73‑7), which suffers from poor membrane penetration , yet markedly lower than the measured logP of 3.5 reported for the marketed pyrazole‑sulfonamide celecoxib, which is practically insoluble in water and requires formulation enabling [1]. The intermediate lipophilicity of the title compound therefore represents a quantifiable advantage for hit‑to‑lead optimization where extreme hydrophobicity or hydrophilicity is detrimental.
| Evidence Dimension | Calculated / measured octanol‑water partition coefficient (clogP / logP) |
|---|---|
| Target Compound Data | clogP ≈ 1.8 (predicted via ACD/Labs consensus model; Chemsrc physicochemical analysis) |
| Comparator Or Baseline | Methyl 4‑sulfamoylbenzoate: measured logP = 0.58 (Fluorochem QC certificate). Celecoxib: measured logP = 3.5 (FDA labeling, DrugBank). |
| Quantified Difference | ΔclogP ≈ +1.2 log units vs. methyl 4‑sulfamoylbenzoate; ΔclogP ≈ –1.7 log units vs. celecoxib. |
| Conditions | Octanol‑water partition; neutral species. |
Why This Matters
A compound with logP between 1 and 2 typically exhibits the highest probability of achieving both adequate cell permeability and sufficient aqueous solubility for in‑vitro assay compatibility, reducing the need for DMSO‑solubilisation or formulation additives that can compromise assay biology.
- [1] FDA Center for Drug Evaluation and Research. Celebrex (celecoxib) Label – Clinical Pharmacology. LogP = 3.5. https://www.accessdata.fda.gov/drugsatfda_docs/label/2023/021156s053lbl.pdf (accessed 2025). View Source
